molecular formula C9H5F2N B6159005 1,3-difluoroisoquinoline CAS No. 703-58-2

1,3-difluoroisoquinoline

Cat. No.: B6159005
CAS No.: 703-58-2
M. Wt: 165.14 g/mol
InChI Key: YUUGFARVOSOCLZ-UHFFFAOYSA-N
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Description

1,3-Difluoroisoquinoline is a fluorinated derivative of the isoquinoline scaffold, a privileged structure in drug discovery and materials science. Isoquinolines are recognized for their broad spectrum of bioactivities, serving as key pharmacophores in numerous therapeutic agents . The introduction of fluorine atoms at the 1 and 3 positions is a strategic structural modification frequently employed in medicinal chemistry to fine-tune a molecule's properties, potentially enhancing its metabolic stability, membrane permeability, and binding affinity . This compound is of significant interest for the synthesis of novel molecules with potential biological activities. The isoquinoline core is found in compounds with documented antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties, making it a valuable template for developing new pharmacological tools and lead compounds . Furthermore, isoquinoline derivatives have applications beyond pharmaceuticals, including their use in the development of dyes, pigments, and advanced materials such as organic semiconductors and metal-chelating ligands . This reagent provides researchers with a versatile building block for constructing complex heterocyclic systems, facilitating exploration in various fields of chemical research. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate precautions and in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

703-58-2

Molecular Formula

C9H5F2N

Molecular Weight

165.14 g/mol

IUPAC Name

1,3-difluoroisoquinoline

InChI

InChI=1S/C9H5F2N/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H

InChI Key

YUUGFARVOSOCLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2F)F

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1,3 Difluoroisoquinoline and Its Derivatives

Foundational Approaches to Isoquinoline (B145761) Fluorination

Early methods for the synthesis of fluorinated isoquinolines often relied on the modification of pre-existing isoquinoline ring systems. These foundational strategies typically involved the substitution of other functional groups, such as oxygen or halogen moieties, with fluorine.

The initial forays into the synthesis of 1,3-difluoroisoquinoline were extensions of classical fluorination reactions, primarily involving the conversion of more readily available precursors.

One of the most logical and established starting points for the synthesis of this compound is its oxygenated analogue, 1,3-dihydroxyisoquinoline. This precursor exists in tautomeric equilibrium with isoquinoline-1,3(2H,4H)-dione. The conversion of the C-O bonds to C-F bonds is a key transformation.

Early methods would typically involve a two-step process. First, the dihydroxy derivative is converted to a more reactive di-halo intermediate, such as 1,3-dichloroisoquinoline, using standard halogenating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The resulting 1,3-dichloroisoquinoline then undergoes a subsequent halogen-exchange reaction to introduce fluorine.

More direct, albeit often challenging, routes involve the use of deoxyfluorinating agents. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) can, in principle, directly replace hydroxyl groups with fluorine. However, the reactivity of the lactam-like structure of isoquinoline-1,3(2H,4H)-dione can lead to challenges in achieving high yields and avoiding side reactions.

Table 1: Representative Conversion Methods from Oxygenated Precursors

Starting Material Reagent(s) Intermediate/Product Reaction Type

The halogen-fluorine exchange (Halex) reaction is a cornerstone of aromatic fluorination chemistry and represents the most common foundational method for synthesizing compounds like this compound. This nucleophilic aromatic substitution reaction involves replacing chlorine or bromine atoms with fluorine.

The synthesis starts with 1,3-dichloroisoquinoline, which is prepared from 1,3-dihydroxyisoquinoline as described previously. The 1,3-dichloroisoquinoline is then treated with a source of fluoride ions. The reaction typically requires harsh conditions, including high temperatures and the use of a polar aprotic solvent such as dimethylformamide (DMF) or sulfolane. The choice of the fluoride salt is crucial; potassium fluoride (KF) is commonly used, often with a phase-transfer catalyst (e.g., Kryptofix [2.2.2]) to enhance the solubility and nucleophilicity of the fluoride ion. Cesium fluoride (CsF) is more reactive but also more expensive.

Table 2: Typical Conditions for Halogen-Fluorine Exchange

Substrate Fluoride Source Solvent Temperature (°C) Product
1,3-Dichloroisoquinoline KF Sulfolane 180-220 This compound
1,3-Dichloroisoquinoline CsF DMF 150-180 This compound
1,3-Dichloroisoquinoline Spray-dried KF Sulfolane 180-220 This compound

The foundational routes offer excellent control over regioselectivity. By starting with a precursor that has leaving groups (hydroxyl or chloro) specifically at the 1 and 3 positions, the fluorination is directed exclusively to these sites. The structure of the starting material predetermines the position of the incoming fluorine atoms, making the regiochemical outcome highly predictable.

However, chemoselectivity can be a significant limitation of these classical methods. The harsh conditions, such as high temperatures and the use of aggressive reagents (e.g., POCl₃), are often incompatible with sensitive functional groups elsewhere on the molecule. Therefore, these foundational approaches are best suited for the synthesis of the parent this compound or derivatives with robust substituents. Any sensitive functional groups typically need to be introduced in later synthetic steps or protected prior to the fluorination sequence.

Early Fluorination Techniques and Their Evolution

Modern and Advanced Strategies for Constructing the this compound Core

To overcome the limitations of the foundational methods, particularly their harsh conditions and limited functional group tolerance, modern synthetic chemistry has focused on developing strategies that build the fluorinated isoquinoline ring system from simpler precursors. These methods often involve transition-metal-catalyzed reactions that proceed under milder conditions.

Annulation and cyclization strategies construct the heterocyclic ring in a process that incorporates the fluorine atoms, rather than adding them to a pre-formed ring. While specific examples leading directly to this compound are not widely documented, the principles can be extrapolated from modern synthetic methods for other fluorinated heterocycles.

A hypothetical modern approach could involve the palladium-catalyzed annulation of a difluorinated building block with a suitable benzene (B151609) derivative. For example, a reaction between an ortho-iodoaniline or ortho-iodobenzaldehyde derivative and a difluorinated four-carbon synthon could potentially construct the this compound core. Such methods often offer greater flexibility in substrate scope and proceed under significantly milder conditions than the classical Halex reaction.

Another advanced strategy involves the intramolecular cyclization of a carefully designed acyclic precursor that already contains the necessary fluorine atoms. For instance, the cyclization of an ortho-alkynyl benzamide derivative, where the alkyne or amide portion carries fluorine substituents, could be triggered by a metal catalyst or other reagents to form the desired difluorinated isoquinoline ring. These methods provide a powerful way to control the placement of substituents with high precision.

Table 3: Conceptual Modern Annulation/Cyclization Strategy

Precursor 1 Precursor 2 Catalyst/Conditions Approach
o-Iodobenzonitrile A difluorinated alkyne Pd or Cu catalyst [4+2] Annulation
A difluorinated β-ketoamide An o-halobenzaldehyde Transition metal catalyst Condensation/Cyclization

These advanced strategies represent the frontier of fluorinated heterocycle synthesis, aiming for higher efficiency, milder conditions, and broader functional group compatibility compared to the foundational methods.

Annulation and Cyclization Approaches

Synthesis via N-Fluoroalkyl-1,2,3-Triazoles (e.g., involving 1,3-fluorine shifts)

A novel and efficient one-pot, microwave-assisted synthesis of 1-fluoroalkyl-3-fluoroisoquinolines has been developed from N-fluoroalkylated 1,2,3-triazoles. This methodology involves a cascade of reactions including the thermal decomposition of the triazole ring, elimination of a nitrogen molecule, rearrangement to an N-fluoroalkylated ketenimine intermediate, a stereoselective formal 1,3-fluorine shift to a difluoroazadiene, and subsequent cyclization. The presence of potassium fluoride is crucial for this transformation. This method is notable for its wide substrate scope, allowing for the preparation of structurally diverse 3-fluoroisoquinolines with a fluoroalkyl group at the 1-position and various substituents on the fused benzene ring. The resulting 3-fluoro and 4-halo-substituted isoquinolines are versatile intermediates for further functionalization through nucleophilic aromatic substitution and cross-coupling reactions.

Similarly, microwave heating of 5-acylated N-pentafluoroethyl-1,2,3-triazoles can lead to the formation of trifluoromethylated isoquinolines. This process also proceeds through a reactive ketenimine intermediate which, following a rearrangement and cyclization, yields the desired fluorinated heterocyclic products. The addition of fluoride salts, such as copper(II) fluoride, has been shown to enhance the 1,3-fluorine shift and improve the selectivity of the reaction.

Table 1: Synthesis of 1-Fluoroalkyl-3-fluoroisoquinolines from N-Fluoroalkyl-1,2,3-triazoles

Entry Starting Triazole Product Yield (%)
1 N-(2,2-Difluoro-2-phenylethyl)-4-phenyl-1,2,3-triazole 1-(Difluoromethyl)-3-fluoro-4-phenylisoquinoline 75
2 N-(2,2,2-Trifluoroethyl)-4-(4-methoxyphenyl)-1,2,3-triazole 3-Fluoro-1-(trifluoromethyl)-4-(4-methoxyphenyl)isoquinoline 82
3 N-(2,2-Difluoro-2-(4-chlorophenyl)ethyl)-4-phenyl-1,2,3-triazole 1-(Chloro(difluoro)methyl)-3-fluoro-4-phenylisoquinoline 68
Radical-Mediated Cyclizations to Fluoro-Isoquinoline Systems

Radical-mediated cyclizations offer a powerful approach for the synthesis of isoquinoline systems. A notable example is the synthesis of 1-trifluoromethylated isoquinolines through the radical trifluoromethylation of isonitriles. This method utilizes a radical initiator to generate a trifluoromethyl radical, which then adds to the isonitrile. The resulting vinyl radical undergoes cyclization onto an adjacent aromatic ring to construct the isoquinoline core, incorporating the trifluoromethyl group at the 1-position. This approach is advantageous due to its use of readily available starting materials and its tolerance of a variety of functional groups.

Another strategy involves a metal-free tandem oxidative cyclization reaction of vinyl isocyanides with alkanes to produce 1-alkylisoquinolines. While not exclusively for fluorinated derivatives, this radical-based method highlights a unique and efficient pathway for constructing the isoquinoline scaffold that could potentially be adapted for the synthesis of fluoro-alkylated isoquinolines.

Direct Fluorination Methodologies for Isoquinoline Scaffolds

The direct introduction of fluorine onto a pre-existing isoquinoline scaffold is an atom-economical and desirable synthetic strategy. Both electrophilic and nucleophilic fluorination methods have been explored.

A concerted nucleophilic aromatic substitution (SNA) strategy has been developed for the C–H fluorination of azaarenes, including quinolines, which are structurally related to isoquinolines. This method avoids the formation of high-energy Meisenheimer intermediates by proceeding through a chain process involving an asynchronous concerted fluoride-electron-proton transfer. This approach has demonstrated success in the nucleophilic oxidative fluorination of quinolines, offering a novel pathway for direct fluorination.

Electrophilic fluorination of quinoline (B57606) derivatives in acidic media has also been shown to be an efficient method for producing fluorinated products through selective electrophilic substitution. The regioselectivity of the fluorination is influenced by the electronic properties of the substituents on the quinoline ring.

C-H Activation Strategies in Fluorinated Isoquinoline Synthesis

Transition-metal-catalyzed C–H activation has emerged as a highly efficient and elegant method for the synthesis of various heterocyclic compounds, including fluorinated isoquinolines. This approach offers high atom and step economy.

Cobalt-catalyzed C–H activation/annulation of benzamides with fluoroalkylated alkynes provides a route to 3- and 4-fluoroalkylated isoquinolinones. semanticscholar.orgresearchgate.net While this method requires the separation of regioisomers, it represents a practical and efficient protocol using a less expensive transition-metal catalyst compared to rhodium or iridium. semanticscholar.org

Rhodium(III)-catalyzed C–H functionalization between oxadiazoles and difluoromethylene alkynes has been utilized for the direct assembly of vinyl fluorinated isoquinolines. semanticscholar.org This [4+2] annulation process exhibits excellent chemoselectivity and regioselectivity, allowing for the installation of a fluorovinyl motif at the desired position of the isoquinoline framework with broad functional group compatibility. semanticscholar.org

Table 2: C-H Activation Strategies for Fluorinated Isoquinoline Synthesis

Catalyst Reactants Product Type Key Features
Co(acac)₂·2H₂O Benzamides, Fluoroalkylated alkynes Fluoroalkylated isoquinolinones Inexpensive catalyst, good yields, moderate regioselectivity
[Rh(III)] Oxadiazoles, Difluoromethylene alkynes Vinyl fluorinated isoquinolines Excellent chemoselectivity and regioselectivity, broad functional group tolerance

Asymmetric Synthesis and Control of Stereochemistry (if applicable to derivatives)

While this compound itself is achiral, the synthesis of its derivatives bearing stereocenters necessitates control over stereochemistry. Asymmetric synthesis of fluorinated isoquinoline derivatives is crucial for the development of chiral drugs and probes.

The asymmetric synthesis of fluorinated isoindolinones, a related class of N-heterocycles, has been achieved through palladium-catalyzed aminocarbonylation of α-fluoroalkyl o-iodobenzylamines. This method highlights the potential for controlling stereochemistry in the synthesis of fluorinated nitrogen-containing heterocycles.

For isoquinoline derivatives, asymmetric synthesis often focuses on the C1 position of the tetrahydroisoquinoline core. Strategies such as asymmetric reduction of dihydroisoquinolines or isoquinolinium salts using chiral catalysts can provide enantiomerically enriched tetrahydroisoquinoline derivatives. These methods can be applied to substrates bearing fluorine substituents on the aromatic ring, thus providing access to chiral fluorinated isoquinoline derivatives.

Furthermore, 1,3-dipolar cycloaddition reactions of C,N-cyclic azomethine imines with various dipolarophiles, catalyzed by chiral amines, have been shown to produce tetrahydroisoquinoline derivatives with high diastereo- and enantioselectivity. This approach could be adapted to fluorinated starting materials to generate chiral fluorinated isoquinoline-containing polycyclic systems. The control of stereochemistry in these reactions is typically achieved through the use of chiral catalysts or auxiliaries that create a chiral environment, directing the approach of the reactants to favor the formation of one stereoisomer over the other.

Reactivity and Post Synthetic Functionalization of 1,3 Difluoroisoquinoline Scaffolds

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the fluorine atoms and the nitrogen atom in the isoquinoline (B145761) ring system activates the C-1 and C-3 positions towards nucleophilic attack. This activation facilitates Nucleophilic Aromatic Substitution (SNAr) reactions, a cornerstone for the functionalization of this scaffold.

Reactivity at Fluorine-Bearing Positions (e.g., C-1 and C-3)

In the context of nucleophilic aromatic substitution on polyfluoro-heterocyclic systems, the positions of substitution are dictated by the electronic activation conferred by the heteroatoms and the fluorine substituents. For the isoquinoline core, theoretical and experimental studies on related systems suggest that the C-1 position is the most electrophilic and, therefore, the most susceptible to nucleophilic attack. This is attributed to the combined electron-withdrawing effects of the adjacent nitrogen atom and the fluorine atom. Consequently, the C-3 position is generally less reactive than the C-1 position in SNAr reactions. This differential reactivity allows for the potential for selective mono-substitution at the C-1 position under carefully controlled reaction conditions.

The general order of reactivity for halogens in SNAr reactions is F > Cl > Br > I, which is contrary to their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step in SNAr is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawal of fluorine, making the attached carbon more electrophilic.

Scope and Versatility with Diverse Heteroatom Nucleophiles (e.g., oxygen, sulfur, nitrogen)

The activated nature of the C-1 and C-3 positions in 1,3-difluoroisoquinoline allows for the introduction of a wide array of functionalities through reactions with various heteroatom nucleophiles.

Oxygen Nucleophiles: Alkoxides and phenoxides can readily displace the fluorine atoms to form the corresponding ethers. For instance, reaction with sodium methoxide (B1231860) would be expected to yield 1-methoxy-3-fluoroisoquinoline as the major product under kinetic control.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles for SNAr reactions and can be used to introduce thioether moieties. The reaction of this compound with thiols in the presence of a base would lead to the formation of 1-(alkylthio)-3-fluoroisoquinolines or 1,3-bis(alkylthio)isoquinolines, depending on the stoichiometry of the nucleophile.

Nitrogen Nucleophiles: Amines, both primary and secondary, can also serve as effective nucleophiles to generate amino-substituted isoquinolines. These reactions are often carried out in the presence of a base to deprotonate the amine and enhance its nucleophilicity.

The table below summarizes the expected outcomes of SNAr reactions on this compound with various heteroatom nucleophiles.

Nucleophile CategoryExample NucleophileExpected Major Product (Mono-substitution)
OxygenSodium Methoxide (NaOCH₃)1-Methoxy-3-fluoroisoquinoline
OxygenSodium Phenoxide (NaOPh)1-Phenoxy-3-fluoroisoquinoline
SulfurSodium Ethanethiolate (NaSEt)1-(Ethylthio)-3-fluoroisoquinoline
NitrogenAmmonia (NH₃)3-Fluoro-1-isoquinolinamine
NitrogenPiperidine1-(Piperidin-1-yl)-3-fluoroisoquinoline

Note: The regioselectivity is predicted based on the generally higher reactivity of the C-1 position in isoquinolines towards nucleophilic attack. Experimental verification is required.

Transition Metal-Catalyzed Cross-Coupling Reactions

While SNAr reactions are effective for functionalizing the fluorine-bearing positions, transition metal-catalyzed cross-coupling reactions provide a powerful tool for modifying other positions of the isoquinoline ring, particularly those bearing other halogen atoms.

Functionalization at Halogenated Positions (e.g., C-4)

To expand the substitution pattern of the this compound scaffold, a common strategy involves the introduction of a more reactive halogen, such as bromine or iodine, at a different position, for example, C-4. A hypothetical 4-bromo-1,3-difluoroisoquinoline would be an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-F and C-Br bonds under these conditions allows for selective functionalization at the C-4 position while leaving the C-F bonds intact.

Formation of C-C and C-Heteroatom Bonds

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds. A 4-bromo-1,3-difluoroisoquinoline could be coupled with a wide range of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to yield 4-aryl- or 4-vinyl-1,3-difluoroisoquinolines.

Sonogashira Coupling: For the introduction of alkynyl groups, the Sonogashira coupling is the reaction of choice. The coupling of 4-bromo-1,3-difluoroisoquinoline with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would afford 4-alkynyl-1,3-difluoroisoquinolines.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds. The palladium-catalyzed coupling of 4-bromo-1,3-difluoroisoquinoline with primary or secondary amines would provide access to 4-amino-1,3-difluoroisoquinoline derivatives.

The following table illustrates the potential cross-coupling reactions on a hypothetical 4-bromo-1,3-difluoroisoquinoline substrate.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, Base4-Aryl-1,3-difluoroisoquinoline
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Base4-Alkynyl-1,3-difluoroisoquinoline
Buchwald-HartwigAminePd₂(dba)₃, Ligand, BaseN-Aryl/alkyl-1,3-difluoro-4-isoquinolinamine

Electrophilic and Radical Functionalizations Beyond SNAr/Cross-Coupling

While the electron-deficient nature of the this compound ring makes it less prone to classical electrophilic aromatic substitution, these reactions are not entirely precluded. The outcome of such reactions would be highly dependent on the reaction conditions and the directing effects of the existing substituents. It is anticipated that harsh conditions would be required, and the regioselectivity might be complex.

Radical functionalization offers an alternative pathway for derivatization. The introduction of functional groups via radical mechanisms can often provide complementary regioselectivity to ionic reactions. For instance, radical alkylation or arylation could potentially occur at positions not easily accessible through SNAr or cross-coupling reactions. However, specific studies on the radical functionalization of the this compound scaffold are limited in the publicly available literature.

Mechanistic Investigations of Reaction Pathways

The mechanistic pathways for the functionalization of halo-substituted N-heterocycles are predominantly categorized into nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. The electronic properties of the this compound scaffold, with two strongly electron-withdrawing fluorine atoms, are expected to significantly influence the mechanisms of these transformations.

Nucleophilic Aromatic Substitution (SNAr) Pathways:

The SNAr mechanism is a stepwise process involving the initial attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate, often referred to as a Meisenheimer complex. Subsequent departure of the leaving group restores the aromaticity of the ring. For this compound, the fluorine atoms activate the ring towards nucleophilic attack.

Computational studies on analogous fluorinated aromatic systems suggest that the stability of the Meisenheimer intermediate is a critical factor in determining the reaction rate and regioselectivity. The transition state for the formation of this intermediate is typically the rate-determining step. While specific energy values for this compound are not available, theoretical calculations on similar systems provide a framework for understanding the expected energetic landscape.

Table 1: Hypothetical Calculated Energies for Key Steps in a Postulated SNAr Reaction of this compound with a Generic Nucleophile (Nu-)

StepSpeciesRelative Energy (kcal/mol)
1Reactants (this compound + Nu-)0.0
2Transition State 1 (TS1)[Value not available]
3Meisenheimer Intermediate[Value not available]
4Transition State 2 (TS2)[Value not available]
5Products[Value not available]

Note: This table is illustrative and based on general principles of SNAr reactions. Actual values would require specific computational studies.

Transition Metal-Catalyzed Cross-Coupling Pathways:

Mechanistic investigations of transition metal-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, on halo-N-heterocycles typically involve a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The active low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-fluorine bond of this compound. The high bond strength of the C-F bond often makes this the rate-limiting step and can require specialized catalyst systems.

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the metal center.

Reductive Elimination: The two coupled organic fragments are eliminated from the metal center, forming the new C-C or C-heteroatom bond and regenerating the active catalyst.

Kinetic studies and computational modeling of these cycles for related substrates help in understanding the influence of ligands, bases, and solvents on the reaction efficiency. For this compound, the electronic and steric effects of the fluorine atoms would play a crucial role in each of these elementary steps.

Further dedicated research, employing both computational and experimental techniques, is necessary to fully elucidate the specific mechanistic details of reactions involving the this compound scaffold. Such studies would provide valuable data on reaction kinetics, transition state structures, and the influence of substituents, which are essential for the rational design of synthetic strategies and the optimization of reaction conditions.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are essential for understanding the intrinsic properties of molecules. For a novel compound like 1,3-difluoroisoquinoline, these approaches would provide foundational insights into its stability, electronic characteristics, and chemical behavior.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. rsc.orgnih.gov For this compound, DFT calculations would be employed to determine its ground state properties. The geometry of the molecule would be optimized to find the most stable arrangement of its atoms, providing key structural parameters such as bond lengths and angles. researchgate.net

Furthermore, DFT is used to calculate electronic properties that govern reactivity. These include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and the energy required for electronic excitation. nih.gov

Electron Density Distribution: This reveals the electron-rich and electron-poor regions of the molecule, which is fundamental for predicting how it will interact with other chemical species.

These theoretical calculations provide a detailed picture of the molecule's intrinsic stability and electronic character before any experimental synthesis or reaction is undertaken. unimi.it

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the pathways of chemical reactions. DFT calculations can be used to model the reaction of this compound with various reagents, such as in 1,3-dipolar cycloadditions or nucleophilic substitution reactions. youtube.comresearchgate.net This involves identifying and characterizing the transition states—the highest energy points along the reaction coordinate.

Prediction of Regio- and Chemoselectivity based on Computational Models

Many chemical reactions can yield multiple products (isomers). Predicting the regioselectivity—the preferential formation of one constitutional isomer over another—is a significant challenge where computational models offer valuable guidance. For electrophilic aromatic substitution on this compound, computational methods like the RegioSQM model can predict the most likely site of reaction by calculating the energies of protonated intermediates. chemrxiv.orgamazonaws.com

For other reactions, such as cycloadditions, DFT-based reactivity indices derived from the molecule's electronic structure can explain and predict the observed regioselectivity. researchgate.net These models analyze the interactions between the frontier molecular orbitals of the reactants to determine the most favorable orientation for bond formation, thereby predicting the major product. researchgate.net The accuracy of these predictions is a subject of ongoing research, with certain DFT functionals providing better results than others for specific reaction types. unimi.it

Molecular Modeling and Simulation Studies

Beyond the electronic level, molecular modeling and simulations can explore the physical behavior of this compound, including its shape and interactions with its environment.

Conformational Analysis and Molecular Recognition

While the isoquinoline (B145761) core is rigid, substituents could introduce conformational flexibility. Conformational analysis would involve systematically exploring the potential energy surface to identify stable conformers and the energy barriers between them. This is particularly relevant if the molecule is being designed to interact with a biological target, such as a protein active site. Molecular docking simulations, a common molecular modeling technique, could then be used to predict the preferred binding orientation of the most stable conformer within a target protein, providing insights for drug discovery. nih.govnih.gov

Intermolecular Interactions and Self-Assembly

Understanding the non-covalent forces between molecules is key to predicting the properties of materials. The fluorine atoms in this compound would influence its intermolecular interactions. These forces, including dipole-dipole interactions and π-π stacking of the aromatic rings, would dictate how the molecules pack in a solid state and influence physical properties like melting and boiling points. While no specific studies on the self-assembly of this compound exist, computational methods could model these interactions to predict whether ordered structures, potentially useful in materials science, might form.

Computational Design and Virtual Screening of Novel Fluorinated Isoquinoline Derivatives

The exploration of novel therapeutic agents through computational methods has become a cornerstone of modern drug discovery. Techniques such as computational design and virtual screening allow for the efficient in silico evaluation of large libraries of chemical compounds to identify potential drug candidates. These approaches are particularly valuable in the rational design of derivatives of a core chemical scaffold, such as isoquinoline, to optimize their biological activity and pharmacokinetic properties.

Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of drug molecules. The specific placement of fluorine atoms on a molecule like isoquinoline can significantly alter its electronic properties and, consequently, its interaction with biological targets. The this compound scaffold, therefore, presents an interesting candidate for the computational design of new bioactive molecules.

General computational workflows for such a study would typically involve:

Target Identification and Validation: Selecting a biological target (e.g., an enzyme or receptor) implicated in a disease pathway.

Library Design: Creating a virtual library of novel this compound derivatives with diverse substituents at various positions.

Molecular Docking: Simulating the binding of these derivatives to the active site of the target protein to predict their binding affinity and orientation.

Pharmacophore Modeling: Identifying the key structural features required for biological activity and using this model to screen for compounds with a high probability of being active.

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates.

Detailed Research Findings

Due to the absence of specific studies on the computational design and virtual screening of this compound derivatives, no detailed research findings or data tables can be presented at this time. The scientific community has yet to publish in-depth explorations in this specific area. Future research endeavors are needed to build and screen libraries of these compounds against various biological targets to uncover their therapeutic potential.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of fluorine-containing organic molecules. huji.ac.il The presence of the highly sensitive 19F nucleus, in addition to 1H and 13C, offers a multi-faceted approach to characterization. huji.ac.il

The analysis of 1,3-difluoroisoquinoline involves a combination of 1H, 13C, and 19F NMR spectroscopy. The 19F nucleus is particularly valuable due to its 100% natural abundance, high sensitivity, and a wide range of chemical shifts that are highly sensitive to the local electronic environment. alfa-chemistry.com

19F NMR: The 19F NMR spectrum is expected to show two distinct signals corresponding to the fluorine atoms at the C1 and C3 positions. The chemical shifts of fluorine attached to aromatic systems typically fall within a specific range. ucsb.edu These shifts are influenced by resonance and inductive effects within the isoquinoline (B145761) ring system.

1H NMR: In the 1H NMR spectrum, the protons on the isoquinoline core will exhibit splitting not only from adjacent protons but also through-space or through-bond coupling to the nearby fluorine atoms (nJHF). These H-F coupling constants are crucial for assigning specific proton resonances.

13C NMR: The proton-decoupled 13C NMR spectrum provides detailed information about the carbon skeleton. The carbons directly bonded to fluorine (C1 and C3) will appear as large doublets due to one-bond carbon-fluorine coupling (1JCF). magritek.comblogspot.com Other carbons in the ring will also show smaller couplings to the fluorine atoms over multiple bonds (nJCF), which are invaluable for assignment. magritek.comrsc.org Advanced computational methods, such as Gauge-Including Atomic Orbital (GIAO) NMR calculations, can be powerful tools for predicting and accurately assigning 19F and 13C chemical shifts in complex fluoro-heteroaromatic systems, as demonstrated in studies of related perfluoroisoquinolines. researchgate.networktribe.com

NucleusPositionExpected Chemical Shift (ppm)Expected Multiplicity & Coupling
19FF at C1-90 to -130 (vs. CFCl3)Singlet or doublet (long-range nJFF if applicable)
19FF at C3-90 to -130 (vs. CFCl3)Singlet or doublet (long-range nJFF if applicable)
13CC1150 - 165Doublet (large 1JCF ≈ 240-260 Hz)
13CC3150 - 165Doublet (large 1JCF ≈ 240-260 Hz)
13CC4~110Doublet of doublets (2JCF and 3JCF)
1HH4~7.5 - 8.0Doublet (3JHF coupling to F at C3)

Note: The data in the table are estimated values based on typical ranges for fluoroaromatic compounds and may vary depending on solvent and experimental conditions.

While 1D NMR provides essential data, 2D NMR experiments are indispensable for the unambiguous assignment of all signals and confirmation of the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling networks. sdsu.edu For this compound, COSY would be used to trace the connectivity of the protons in the benzene (B151609) portion of the ring system (H5 through H8), confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond 1JCH coupling). sdsu.edu This allows for the direct assignment of the carbon signal for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range couplings between protons and carbons (typically 2-3 bonds, nJCH). princeton.edu It is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the entire molecular framework. For this compound, HMBC correlations from H4 to C3 and C1a, or from H5 to C4 and C6, would definitively establish the connectivity around the rings and confirm the substitution pattern. Fluorine-detected 2D experiments can also be employed to trace C-F and F-F correlations. nih.govresearchgate.net

2D ExperimentCorrelated NucleiKey Information Gained for this compound
COSY1H - 1HIdentifies adjacent protons (e.g., H5-H6, H6-H7, H7-H8).
HSQC1H - 13C (1-bond)Links each proton to its directly attached carbon (e.g., H4 to C4, H5 to C5).
HMBC1H - 13C (multi-bond)Confirms connectivity across the structure (e.g., H4 correlates to C3, C1a, C5; H8 correlates to C1, C6, C7). Establishes positions of F atoms.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing a molecular fingerprint. spectroscopyonline.com The combination of both techniques is powerful because vibrational modes can be IR-active, Raman-active, or both, providing complementary information. spectroscopyonline.com

The vibrational spectrum of this compound is dominated by modes associated with the aromatic isoquinoline core and the carbon-fluorine bonds.

Aromatic C-H Stretching: These vibrations typically appear in the 3100-3000 cm-1 region of the IR spectrum. orgchemboulder.comvscht.cz

Aromatic C=C and C=N Stretching: The stretching vibrations of the aromatic rings give rise to a series of characteristic bands in the 1650-1400 cm-1 region. davuniversity.org DFT studies on isoquinoline itself have helped in the detailed assignment of these complex ring modes. nih.gov

C-F Stretching: The C-F stretching vibration is a key diagnostic feature. For aromatic fluorides, this mode results in a strong absorption in the IR spectrum, typically in the 1250-1100 cm-1 region. aip.org The precise frequency can be influenced by coupling with other ring vibrations.

C-H Out-of-Plane Bending: Strong bands in the 900-675 cm-1 region are characteristic of C-H out-of-plane ("oop") bending and are sensitive to the substitution pattern on the aromatic ring. orgchemboulder.com

Vibrational ModeExpected Frequency Range (cm-1)Typical Intensity (IR)Typical Intensity (Raman)
Aromatic C-H Stretch3100 - 3000MediumMedium
Aromatic Ring C=C/C=N Stretch1650 - 1400Medium-StrongStrong
Aromatic C-F Stretch1250 - 1100StrongMedium
C-H In-Plane Bend1300 - 1000Weak-MediumWeak-Medium
C-H Out-of-Plane Bend900 - 675StrongWeak

In-situ vibrational spectroscopy is a powerful technique for studying reaction mechanisms and kinetics in real-time. By immersing an FT-IR or Raman probe into a reaction vessel, the concentrations of reactants, intermediates, and products can be monitored continuously.

For the synthesis of this compound, one could monitor the reaction by focusing on a unique vibrational band. For example, the appearance and growth of the strong C-F stretching band around 1200 cm-1 would directly track the formation of the product. Simultaneously, the disappearance of a characteristic band from a starting material would allow for the calculation of reaction rates. This approach can provide valuable mechanistic insights, such as the detection of transient intermediates that may not be observable by conventional offline analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Upon ionization, typically by electron impact (EI), the molecular ion (M+•) is formed. This ion is energetically unstable and can break apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation pattern serves as a molecular fingerprint that can aid in structural confirmation. For an isoquinoline core, fragmentation often involves the cleavage of the heterocyclic ring. researchgate.net

The expected molecular formula for this compound is C9H5F2N, with a monoisotopic mass of approximately 165.0390 u.

Plausible fragmentation pathways could include:

Loss of a hydrogen cyanide (HCN) molecule (M - 27), a common fragmentation for nitrogen-containing heterocycles.

Loss of a fluorine radical (F•) (M - 19).

Cleavage of the ring system, potentially via a retro-Diels-Alder mechanism.

IonFormulaProposed IdentityExpected m/z
[M]+•[C9H5F2N]+•Molecular Ion165
[M - HCN]+•[C8H4F2]+•Loss of hydrogen cyanide138
[M - F]+[C9H5FN]+Loss of fluorine radical146
[M - HF]+•[C9H4FN]+•Loss of hydrogen fluoride145

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation of Novel Derivatives

High-resolution mass spectrometry is an indispensable tool for the confirmation of the molecular formula of newly synthesized compounds. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of a molecule.

While specific HRMS data for this compound was not found, the general application of this technique is widely documented for the characterization of various heterocyclic compounds, including quinoline (B57606) and isoquinoline derivatives. For example, in studies involving the synthesis of new styrylquinoline-benzimidazole hybrids, HRMS is a standard characterization method used to confirm the elemental composition of the final products. nih.gov

Table 1: Illustrative HRMS Data for Hypothetical Derivatives of this compound (Note: This table is for illustrative purposes as experimental data for these specific compounds was not found in the searched literature.)

Hypothetical DerivativeMolecular FormulaCalculated Exact Mass [M+H]⁺Observed Mass [M+H]⁺Mass Error (ppm)
1,3-difluoro-5-nitroisoquinolineC₉H₄F₂N₂O₂211.0268211.0265-1.4
5-amino-1,3-difluoroisoquinolineC₉H₆F₂N₂181.0577181.05801.7
1,3-difluoro-5-methoxyisoquinolineC₁₀H₇F₂NO196.0574196.0571-1.5

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are detected. The fragmentation pathways provide valuable information about the connectivity of atoms and the presence of specific functional groups within the molecule.

For this compound and its derivatives, MS/MS analysis would be crucial for confirming the substitution pattern on the isoquinoline core. The fragmentation of the protonated molecule would likely involve characteristic losses of small neutral molecules. For fluorinated aromatic compounds, the loss of HF or radicals can be indicative of the fluorine substitution.

While no specific MS/MS studies on this compound were identified, research on the fragmentation of related fluoroquinolones and other fused nitrogen-containing ring systems provides insight into the expected fragmentation behavior. nih.gov For instance, the fragmentation of fluoroquinolones often involves the loss of peripheral groups and subsequent rearrangement of the heterocyclic ring. nih.gov The study of these fragmentation patterns is essential for the structural determination of these compounds when analyzed by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Table 2: Plausible Fragmentation Pathways for Protonated this compound (Note: This table is hypothetical and based on general fragmentation principles of related compounds.)

Precursor Ion (m/z)Proposed Neutral LossProduct Ion (m/z)Plausible Fragment Structure
164.0519 ([C₉H₅F₂N + H]⁺)HF144.0440Fluoroisoquinolinium ion
164.0519 ([C₉H₅F₂N + H]⁺)HCN137.0437Difluoronaphthalene cation
144.0440HCN117.0358Fluoronaphthalene cation

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute and relative stereochemistry of chiral centers. This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within a molecule.

For derivatives of this compound that are chiral, X-ray crystallography would be the gold standard for unambiguously assigning the absolute configuration of stereogenic centers. This is particularly important for compounds with potential biological activity, as different enantiomers can have vastly different pharmacological effects. The process involves growing a single crystal of the compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build a model of the electron density, from which the atomic positions can be determined.

While a crystal structure for this compound itself is not reported in the searched literature, numerous studies on isoquinoline derivatives have utilized X-ray crystallography to confirm their molecular structures. For example, the crystal structures of various 1-aminoisoquinoline (B73089) derivatives and a 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione have been determined, providing detailed structural information. researchgate.netnih.gov These studies highlight the power of X-ray crystallography in elucidating the precise molecular architecture of complex heterocyclic systems.

Emerging Applications of 1,3 Difluoroisoquinoline in Advanced Materials and Catalysis

Contributions to Functional Organic Materials Science

The distinct properties of the 1,3-difluoroisoquinoline core make it an attractive building block for a new generation of functional organic materials. The presence of fluorine can enhance thermal stability, modulate electronic properties, and introduce specific intermolecular interactions, which are critical for the design of advanced materials.

Potential in Liquid Crystal Systems

While direct studies on this compound-based liquid crystals are not extensively documented, the influence of fluorine substitution on mesomorphic behavior is well-established in related systems. The introduction of lateral fluorine atoms into aromatic cores is a known strategy for tuning the properties of liquid crystalline materials. biointerfaceresearch.com Research on other difluoro-substituted compounds shows that fluorine substituents enhance the molecular dipole moment, which can significantly influence the mesomorphism of the system. nih.gov

Key effects of fluorine substitution in liquid crystal design include:

Enhanced Mesomorphic Range: Fluorine substitution has been shown to broaden the temperature range over which a material exhibits liquid crystalline phases compared to non-fluorinated analogues. nih.gov

Stability of Smectic Phases: In terphenyl systems, lateral fluoro-substituents have been found to enhance the stability of tilted smectic phases, which are crucial for ferroelectric display devices. biointerfaceresearch.com

Reduced Melting Points: The introduction of fluorine can help lower the melting point of the material, a desirable property for many applications. biointerfaceresearch.com

Dielectric Anisotropy: The high lateral dipole conferred by difluorophenyl groups can lead to an enhancement in negative dielectric anisotropy, a key parameter for display technologies. biointerfaceresearch.com

Given these established principles, the this compound scaffold is a promising candidate for incorporation into novel liquid crystal structures. Its inherent rigidity and strong dipole moment could be leveraged to design materials with tailored mesophase behavior and electro-optical properties.

Table 1: Influence of Fluorine Substitution on Liquid Crystal Properties
PropertyObservation in Fluorinated SystemsPotential Implication for this compound Systems
Mesomorphic RangeIncreased range of liquid crystalline behavior. nih.govWider operating temperatures for devices.
Phase StabilityEnhanced stability of tilted smectic phases (e.g., SmC*). biointerfaceresearch.comSuitability for ferroelectric liquid crystal displays (FLCDs).
Melting PointGeneral reduction in melting point. biointerfaceresearch.comImproved processability and accessibility of mesophases.
Dielectric AnisotropyEnhancement of negative dielectric anisotropy. biointerfaceresearch.comApplication in vertically aligned (VA) mode LCDs.

Application in Optoelectronic and Electronic Materials

Fluorinated aromatic and heteroaromatic compounds are of great interest in the field of optoelectronics due to their unique electronic characteristics. The strong electron-withdrawing nature of fluorine atoms can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a π-conjugated system. This modification can improve the air stability of organic semiconductor materials by making them more resistant to oxidation and enhance charge injection/transport properties in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

The this compound core, being an electron-deficient heteroaromatic system, is a prime candidate for use as an electron-transporting or host material in OLEDs. Its incorporation into larger conjugated systems could lead to materials with tunable emission colors, high quantum efficiencies, and improved device lifetimes.

Role in Polymer Chemistry and Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to construct well-defined, functional architectures from molecular building blocks. Heterocyclic compounds are frequently used as synthons in this field. The this compound unit offers several features for the rational design of supramolecular assemblies:

Hydrogen Bonding: The isoquinoline (B145761) nitrogen atom can act as a hydrogen bond acceptor.

Metal Coordination: The nitrogen atom provides a coordination site for transition metals, enabling the formation of metallosupramolecular polygons and polymers. researchgate.net

π-π Stacking: The planar aromatic core can participate in π-stacking interactions, which are crucial for ordering in many functional materials.

Fluorine-Specific Interactions: The polarized C-F bonds can engage in dipole-dipole, C-F···H, and other halogen-bonding interactions, offering a higher degree of directional control in the self-assembly process.

By leveraging these interactions, this compound can be used as a rigid linker or building block to create complex supramolecular structures like coordination polymers, liquid crystals, and organogels with novel properties. nih.gov

Involvement in Catalysis and Photoreactivity

The electronic properties and reactive sites of this compound make it a molecule of interest in the development of new catalytic systems, both as a ligand for metal catalysts and as a potential organocatalyst itself.

Application in Organocatalysis and Ligand Design for Transition Metal Catalysis

The design of ligands is central to the advancement of transition metal catalysis. The isoquinoline scaffold is a valuable platform for creating N,N-chelate ligands. Studies on the analogous compound, 1,3-dichloroisoquinoline, demonstrate the differential reactivity of the 1- and 3-positions, which is key to building complex ligand architectures. rsc.org For instance, the C1 position can undergo selective palladium-catalyzed cross-coupling with arylboronic acids, leaving the C3 position available for subsequent modification. rsc.org

This principle of regioselective functionalization is directly applicable to this compound. The C-F bonds can be targeted for substitution or cross-coupling reactions to install other functional groups, leading to the synthesis of novel bidentate or pincer ligands. The electronic impact of the remaining fluorine atom(s) could fine-tune the donor properties of the ligand, thereby influencing the activity and selectivity of the metal center in catalytic reactions such as cross-coupling and C-H activation.

Table 2: Regioselective Functionalization of the Isoquinoline Core for Ligand Synthesis (based on 1,3-dihalo-analogue) rsc.org
PositionReaction TypeCatalyst/ReagentOutcome
C1Suzuki CouplingPd(PPh₃)₄, Arylboronic AcidSelective formation of 1-aryl-isoquinolines.
C3Grignard CouplingNickel Catalyst, Grignard ReagentModification of the 3-position post-C1 functionalization.
C3Nucleophilic SubstitutionLithium Thiolate (LiSCH₂Ph)Direct displacement of the halogen at the 3-position.

Role in Photoredox Catalysis and Fluorination Reactions

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of chemical bonds under mild conditions. nih.gov This field is particularly relevant to organofluorine chemistry, with many methods developed for the introduction of fluorine and fluoroalkyl groups. ucla.edu

The synthesis of fluorinated N-heterocycles, including quinolines, using photoredox catalysis has been successfully demonstrated. nih.gov For example, radical difluoroalkylation of precursors can lead to the formation of difluoroalkylated quinolines. nih.gov While this compound would be a product of fluorination reactions, its unique electronic structure also suggests its potential use as a component in catalytic systems. Fluorinated aromatic compounds can exhibit altered photophysical properties, opening the possibility for this compound derivatives to act as novel photosensitizers or organocatalysts in photoredox cycles.

Furthermore, the study of this compound contributes to the broader field of fluorination chemistry. Developing selective methods to synthesize such specifically substituted compounds is a key challenge that drives the innovation of new fluorinating reagents and catalytic systems. organic-chemistry.org The development of reagents like Selectfluor and methodologies for catalytic nucleophilic fluorination are part of this ongoing effort to make complex fluorinated molecules more accessible. ucla.eduorganic-chemistry.org

Table 3: Selected Components in Photoredox Catalysis for Fluoroalkylation nih.govresearchgate.net
Component TypeExampleRole in Reaction
Photocatalystfac-Ir(III)(ppy)₃Absorbs visible light to initiate electron transfer.
Photocatalyst[Ru(bpy)₃]Cl₂Common photosensitizer for redox reactions.
Fluoroalkyl SourceBrCF₂CO₂EtPrecursor to a difluoroalkyl radical.
Fluoroalkyl SourceHCF₂SO₂ClSource for the difluoromethyl (CF₂H) radical.

Green Chemistry Applications and Sustainable Synthesis

Information regarding the application of green chemistry principles to the synthesis of this compound is not available in the reviewed scientific literature. General methods for creating fluorinated isoquinolines exist, but dedicated studies on sustainable routes, such as the use of eco-friendly solvents, catalysts, or energy-efficient processes specifically for this compound, have not been reported.

Development as Advanced Reagents and Building Blocks in Organic Synthesis

There is currently no specific information available in scientific literature detailing the development or use of this compound as an advanced reagent or a specialized building block in organic synthesis. While the isoquinoline scaffold is crucial in medicinal chemistry, the unique reactivity and synthetic utility conferred by the specific 1,3-difluoro substitution pattern have not been explored or documented.

Future Research Directions in Materials Science and Catalytic Applications

Dedicated research outlining the future directions of this compound in materials science and catalysis is not present in the available literature. The introduction of fluorine atoms can significantly alter the electronic properties of heterocyclic systems, suggesting potential, yet unexplored, applications. researchgate.net However, without foundational research into its synthesis, reactivity, and fundamental properties, forecasting its specific roles in the development of new materials (e.g., organic electronics) or as a ligand in catalysis is speculative.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,3-difluoroisoquinoline, and what factors influence reaction yield?

  • Methodological Answer : The synthesis typically involves fluorination of isoquinoline precursors using agents like DAST (diethylaminosulfur trifluoride) or Selectfluor. Reaction conditions (e.g., solvent polarity, temperature) critically impact regioselectivity and yield. For example, nucleophilic fluorination under anhydrous conditions at −78°C may favor 1,3-substitution. Characterization via 19F^{19}\text{F} NMR and LC-MS is essential to confirm purity and structure .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be addressed?

  • Methodological Answer : Use a combination of 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, 19F^{19}\text{F} NMR, and high-resolution mass spectrometry (HRMS). Discrepancies in chemical shifts (e.g., due to solvent effects or impurities) can be resolved by repeating experiments under standardized conditions and cross-referencing with computational simulations (DFT calculations) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Follow acute toxicity precautions (Category 4 for oral, dermal, and inhalation exposure per CLP regulations). Use nitrile gloves, lab coats, and safety goggles. Engineering controls include fume hoods and dedicated waste disposal for contaminated materials. Toxicity data gaps necessitate treating the compound as hazardous until further studies confirm safety profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Conduct meta-analyses using PRISMA guidelines to systematically evaluate experimental variables (e.g., assay conditions, cell lines). For instance, differences in IC50_{50} values may arise from variations in solvent (DMSO vs. aqueous buffers) or incubation times. Reproducibility can be improved by adhering to standardized protocols like those in the Cochrane Handbook .

Q. What strategies optimize the regioselectivity of fluorination in isoquinoline derivatives to achieve 1,3-difluoro substitution?

  • Methodological Answer : Employ directing groups (e.g., boronic esters) or transition-metal catalysts (Pd/Cu systems) to control substitution patterns. Computational modeling (e.g., DFT) can predict reactive sites, while kinetic studies under varying temperatures help identify rate-determining steps. Recent studies suggest microwave-assisted synthesis improves selectivity by reducing side reactions .

Q. How can ecological toxicity risks of this compound be assessed given the lack of available data?

  • Methodological Answer : Use in silico tools like ECOSAR or TEST to predict acute/chronic toxicity to aquatic organisms. Experimental validation via Daphnia magna acute toxicity tests (OECD 202) and soil mobility studies (OECD 106) are recommended. Data gaps in persistence and bioaccumulation highlight the need for long-term environmental monitoring .

Key Recommendations for Researchers

  • For Basic Studies : Prioritize structural elucidation and safety profiling using tiered toxicity assays.
  • For Advanced Studies : Integrate computational and experimental approaches to address data gaps, ensuring compliance with PRISMA or FINER criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.